molecular formula C8H10FN3O B1296651 2-[(4-Fluorophenyl)amino]acetohydrazide CAS No. 710-31-6

2-[(4-Fluorophenyl)amino]acetohydrazide

Cat. No. B1296651
CAS RN: 710-31-6
M. Wt: 183.18 g/mol
InChI Key: BNBXEYVSKUPDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound with the molecular formula C8H10FN3O . It has a molecular weight of 183.19 . It is commonly used in scientific experiments.


Molecular Structure Analysis

The InChI code for 2-[(4-Fluorophenyl)amino]acetohydrazide is 1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.

It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Structural and Chemical Properties

  • Structural Analysis and Hydrogen Bonding : Studies on related fluorophenyl compounds reveal insights into their structural characteristics and hydrogen bonding patterns. For example, the analysis of 2-Amino-2-(2-fluorophenyl)acetic acid, a structurally related compound, shows a planar acetate anion with a fluorophenyl group. This compound forms hydrogen bonds in crystal structures, indicating potential for similar interactions in 2-[(4-Fluorophenyl)amino]acetohydrazide (Burns & Hagaman, 1993).

Synthesis and Characterization

  • Synthesis Processes : 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives have been synthesized through multistep reactions. The synthesis of these derivatives involves the use of morpholine and p-chlorobenzonitrile, followed by characterization using FT-IR, proton NMR, and mass spectral studies. This process reflects the compound's potential for further development in biologically active compounds (Somashekhar & Kotnal, 2019).

Biological Activities

  • Antimicrobial Properties : Compounds similar to 2-[(4-Fluorophenyl)amino]acetohydrazide have been found to possess antimicrobial activities. For instance, some derivatives synthesized from this compound class demonstrated good or moderate activities against various bacterial strains, excluding specific Candida strains (Demirbaş et al., 2010).
  • Anticancer Potential : Thiosemicarbazide derivatives, related to 2-[(4-Fluorophenyl)amino]acetohydrazide, have shown potential as anticancer agents. Research indicates that these derivatives possess cytotoxic properties against melanoma cells, highlighting the possibility of similar anticancer applications for 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives (Kozyra et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(4-fluoroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBXEYVSKUPDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307165
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)amino]acetohydrazide

CAS RN

710-31-6
Record name 710-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-fluorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Fluorophenyl)amino]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorophenyl)amino]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4-Fluorophenyl)amino]acetohydrazide
Reactant of Route 4
2-[(4-Fluorophenyl)amino]acetohydrazide
Reactant of Route 5
2-[(4-Fluorophenyl)amino]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-Fluorophenyl)amino]acetohydrazide

Citations

For This Compound
2
Citations
M Agarwal, V Singh, SK Sharma, P Sharma… - Medicinal Chemistry …, 2016 - Springer
In continuance of our search for new anticancer agents, we report herein the design, synthesis, and anticancer evaluation of oxadiazole analogues. Two series (4a-h and 4i-q) of new …
Number of citations: 65 link.springer.com
AA Mandour, IF Nassar, MT Abdel Aal… - Journal of Enzyme …, 2022 - Taylor & Francis
Cyclin-dependent kinase inhibition is considered a promising target for cancer treatment for its crucial role in cell cycle regulation. Pyrazolo pyrimidine derivatives were well established …
Number of citations: 16 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.